3-(4-Methyloxazol-5-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(4-methyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
WQBRPRKGSVQKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Methyloxazol 5 Yl Propanoic Acid and Its Derivatives
Direct Synthesis Approaches to the Core Structure
The direct synthesis of 3-(4-methyloxazol-5-yl)propanoic acid can be approached through two principal strategies: the formation of the oxazole (B20620) heterocycle followed by the elaboration of the side chain, or the construction of the oxazole ring with the propanoic acid moiety or a precursor already in place.
Formation of the Oxazole Heterocycle
The construction of the 4-methyloxazole (B41796) core is a critical step. A versatile and widely employed method for the synthesis of 4,5-disubstituted oxazoles is the Van Leusen oxazole synthesis. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of a 4,5-disubstituted oxazole such as the one in the target molecule, a modified Van Leusen approach can be utilized, often involving an aliphatic halide in a one-pot reaction.
Another classical approach to oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino ketones. In the context of the target molecule, this would require a suitably substituted 2-acylamino ketone that can be cyclized to form the 4-methyloxazole ring.
Elaboration of the Propanoic Acid Side Chain
A common and flexible strategy involves the introduction and modification of a functional group at the 5-position of a pre-formed 4-methyloxazole ring. This can be achieved through a multi-step sequence starting from known intermediates such as (4-methyloxazol-5-yl)methanol or 4-methyloxazole-5-carbaldehyde.
One plausible pathway is outlined below:
Oxidation: The commercially available (4-methyloxazol-5-yl)methanol can be oxidized to 4-methyloxazole-5-carbaldehyde using standard oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).
Chain Extension: The resulting aldehyde can undergo a Wittig reaction with a phosphonium (B103445) ylide bearing a protected carboxyl group, such as (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCOOEt), to yield ethyl 3-(4-methyloxazol-5-yl)acrylate. The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes.
Reduction: The α,β-unsaturated ester obtained from the Wittig reaction can be reduced to the corresponding saturated ester, ethyl 3-(4-methyloxazol-5-yl)propanoate. This reduction can be achieved through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or by using reducing agents like sodium borohydride (B1222165) in the presence of a transition metal salt.
Hydrolysis: The final step involves the hydrolysis of the ester to the desired carboxylic acid, this compound. This can be accomplished under acidic or basic conditions, followed by acidification to yield the final product.
An alternative approach for the elaboration of the side chain could involve the Heck or Sonogashira coupling of a 5-halo-4-methyloxazole with a suitable three-carbon building block, such as ethyl acrylate. This would be followed by reduction of the double bond and hydrolysis of the ester.
Synthesis of Related Oxazole-Containing Propanoic Acid Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.
Strategies for Structural Diversification on the Oxazole Ring and Propanoic Acid Linker
Structural diversity can be introduced at various positions of the oxazole-propanoic acid scaffold. For instance, in the synthesis of 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives, the core benzoxazole (B165842) structure provides a platform for further modifications. The propanoic acid moiety can be converted into esters, hydrazides, and subsequently into N'-benzylidene hydrazides through condensation with various aldehydes.
Similarly, diversification can be achieved by introducing substituents on the oxazole ring. This can be accomplished by starting with appropriately substituted precursors in the oxazole synthesis. For example, using different aldehydes or α-haloketones in the Van Leusen or related oxazole syntheses would lead to analogues with different substitution patterns on the oxazole ring.
The propanoic acid linker itself can also be modified. For example, substituents can be introduced on the α- or β-positions of the propanoic acid chain. This is often achieved by using substituted starting materials in the chain elongation step.
Incorporation of Chiral Centers in Propanoic Acid Derivatives
The introduction of chirality is a key aspect in the synthesis of many biologically active molecules. Chiral centers can be incorporated into the propanoic acid side chain of oxazole derivatives. For example, in the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the chirality is introduced on the carbon atom alpha to the carboxylic acid. Such syntheses often employ chiral starting materials or utilize asymmetric synthesis methodologies to control the stereochemistry.
Retrosynthetic Analysis of Oxazole-Propanoic Acid Scaffolds
A retrosynthetic analysis of this compound reveals several potential synthetic routes by disconnecting the molecule at strategic bonds.
Route A: Side Chain Elaboration
A primary disconnection can be made at the C-C bond between the oxazole ring and the propanoic acid side chain. This leads to a 4-methyloxazole with a functional group at the 5-position, such as a formyl group (4-methyloxazole-5-carbaldehyde), which is a key intermediate. This aldehyde can be further retrosynthetically derived from (4-methyloxazol-5-yl)methanol. The propanoic acid side chain can be introduced via a Wittig reagent or a related C2-synthon.
Route B: Oxazole Ring Formation
Alternatively, a disconnection of the oxazole ring itself can be considered. Following the logic of the Robinson-Gabriel synthesis, the oxazole can be disconnected to a 2-acylamino ketone precursor. This precursor would already contain the propanoic acid moiety or a protected version of it.
Route C: C-C Coupling Strategy
Another retrosynthetic approach involves disconnecting the C5-Cα bond of the propanoic acid side chain, suggesting a coupling reaction. This would lead to a 5-halo-4-methyloxazole and a suitable three-carbon coupling partner with a protected carboxyl group.
These retrosynthetic pathways provide a framework for designing and executing the synthesis of this compound and its derivatives, allowing for flexibility in the choice of starting materials and reaction conditions.
Table of Synthetic Intermediates and Reagents
| Compound Name | Structure | Role in Synthesis |
| (4-Methyloxazol-5-yl)methanol | Starting material for side chain elaboration | |
| 4-Methyloxazole-5-carbaldehyde | Key intermediate for chain extension | |
| Tosylmethyl isocyanide (TosMIC) | Reagent for Van Leusen oxazole synthesis | |
| (Ethoxycarbonylmethylene)triphenylphosphorane | Wittig reagent for chain extension | |
| Ethyl 3-(4-methyloxazol-5-yl)acrylate | Intermediate in side chain elaboration | |
| Ethyl 3-(4-methyloxazol-5-yl)propanoate | Penultimate intermediate before hydrolysis | |
| 5-Halo-4-methyloxazole | Precursor for C-C coupling reactions |
Disconnection Strategies for Key Bonds
The retrosynthetic analysis of this compound involves the strategic disconnection of key bonds to simplify the target molecule into readily available starting materials. The primary bonds for disconnection are within the oxazole ring and the bond connecting the propanoic acid side chain to the heterocyclic core.
Several classical oxazole synthesis reactions provide a framework for these disconnection strategies:
Robinson-Gabriel Synthesis Approach: This strategy involves disconnecting the C2-N3 and C5-O1 bonds of the oxazole ring. This leads back to an α-acylamino ketone precursor. For the target molecule, this would mean a disconnection to an N-acyl derivative of an amino ketone.
Bredereck Reaction Approach: Disconnecting the C2-N3 and C4-C5 bonds suggests a reaction between an α-haloketone and an amide. ijpsonline.com This is an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com
Van Leusen Reaction Approach: This powerful method for forming 5-substituted oxazoles involves the disconnection at the C4-C5 and C2-N3 bonds, leading to an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative. nih.gov For a 4,5-disubstituted oxazole, a monosubstituted TosMIC precursor would be required. thieme-connect.com
A primary disconnection strategy focuses on the C4-C5 bond of the oxazole ring and the bond between the oxazole C5 and the propanoic acid side chain. This simplifies the molecule into key synthons that can be assembled through established synthetic routes.
| Disconnection Strategy | Key Bonds Broken | Resulting Precursor Types | Relevant Synthesis Method |
| Oxazole Ring Formation (C2-N3, C5-O1) | C-N and C-O bonds within the oxazole ring | α-Acylamino ketone | Robinson-Gabriel Synthesis |
| Oxazole Ring Formation (C2-N3, C4-C5) | C-N and C-C bonds within the oxazole ring | α-Haloketone and Amide | Bredereck Reaction ijpsonline.com |
| Side Chain Attachment | C5-Propanoic Acid Bond | A 5-halo or 5-metallo oxazole and a propanoic acid synthon | Cross-Coupling Reactions |
| Van Leusen Approach | C4-C5 and C2-N3 | Aldehyde and substituted Tosylmethyl isocyanide (TosMIC) | Van Leusen Oxazole Synthesis nih.gov |
Identification of Precursor Molecules
Based on the disconnection strategies, several precursor molecules can be identified for the synthesis of this compound.
One plausible retrosynthetic route breaks down the target molecule as follows:
Ester Hydrolysis: The propanoic acid can be derived from its corresponding ester, such as ethyl 3-(4-methyloxazol-5-yl)propanoate. Esterification is a standard protecting group strategy for carboxylic acids during synthesis.
Oxazole Ring Formation: The 4-methyl-5-(2-ethoxycarbonylethyl)oxazole can be constructed from simpler acyclic precursors. A common method involves the reaction of an α-haloketone with an amide. In this case, a suitable precursor would be an α-haloketone bearing the methyl group and an amide containing the propanoate chain.
Key precursor molecules include:
For the propanoic acid side chain:
Succinic anhydride (B1165640) or a derivative like ethyl succinyl chloride. These can react with an appropriate amino-containing precursor to introduce the propanoic acid moiety.
Ethyl 3-aminobutanoate or similar amino esters.
For the 4-methyloxazole core:
From α-haloketones: 1-chloroacetone or 1-bromoacetone can provide the C4-methyl and C5 carbons. This would react with an amide carrying the protected propanoic acid chain.
From α-amino ketones: Alanine (B10760859) derivatives, such as N-formyl alanine ester, can undergo cyclization to form the 4-methyl-5-alkoxy oxazole, which can then be further functionalized. A known method involves the cyclization of N-formyl alanine ester in the presence of a solid acid catalyst to yield 4-methyl-5-alkoxy oxazole. google.com
From TosMIC derivatives: A substituted tosylmethyl isocyanide, such as 1-(tosyl)ethyl isocyanide, could potentially react with a suitable aldehyde containing the propanoic acid ester group in a variation of the van Leusen reaction to form a 4,5-disubstituted oxazole. organic-chemistry.org
A practical synthetic approach could involve the reaction of 3-amino-4-oxopentanoic acid or its ester with a dehydrating agent to form the oxazole ring in one step.
Advanced Synthetic Techniques and Catalysis in Oxazole-Propanoic Acid Synthesis
The synthesis of complex molecules like this compound often benefits from advanced synthetic techniques that offer improved efficiency, selectivity, and sustainability. These include chemoenzymatic routes, one-pot reactions, and the use of specific catalysts.
Chemoenzymatic Routes for Selective Synthesis
While specific chemoenzymatic routes for this compound are not extensively documented, the principles of biocatalysis can be applied to achieve high selectivity in key synthetic steps. Enzymes such as lipases are well-known for their ability to perform highly selective transformations, such as the hydrolysis of esters or the formation of amides under mild conditions.
A potential chemoenzymatic step could involve the selective hydrolysis of a diester precursor to yield the desired monoacid. For instance, if a precursor molecule contained two ester functionalities, a lipase (B570770) could be employed to selectively hydrolyze one, leaving the other intact for further manipulation. This approach can be particularly useful for creating chiral centers or for differentiating between similar functional groups within a molecule.
One-Pot Reactions and Cascade Processes
One-pot reactions and cascade processes are highly desirable in modern organic synthesis as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. Several strategies for oxazole synthesis can be adapted into one-pot procedures.
The van Leusen oxazole synthesis, for example, can be performed as a one-pot reaction to generate 4,5-disubstituted oxazoles. thieme-connect.comorganic-chemistry.org An improved one-pot van Leusen synthesis utilizing tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids has been shown to produce high yields of 4,5-disubstituted oxazoles. organic-chemistry.org This method is noted for being environmentally friendly and operationally simple. organic-chemistry.org
Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single synthetic operation, are also applicable. For instance, a reaction could be designed where the formation of a key intermediate, such as an α-acylamino ketone, is immediately followed by a cyclodehydration to form the oxazole ring without isolation of the intermediate. A tandem Passerini three-component coupling followed by a Staudinger/aza-Wittig/isomerization reaction has been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles. thieme-connect.com
Applications of Specific Catalysts (e.g., palladium, Lewis acids)
Catalysis plays a pivotal role in the efficient synthesis of oxazoles and their derivatives. Both Lewis acids and transition metals like palladium are widely used to facilitate key bond-forming reactions.
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and aluminum trichloride (B1173362) (AlCl₃) are effective in promoting the cyclization reactions that form the oxazole ring. thieme-connect.comnih.gov For instance, a Lewis acid-promoted three-component cyclization of amides, ynals, and sodium sulfinates can construct functionalized oxazoles. thieme-connect.com This approach is valued for its step-efficiency and regioselectivity. thieme-connect.com Another strategy involves the Lewis acid-promoted reaction of α-diazocarbonyl compounds with nitriles to produce oxazoles in high yields.
Palladium: Palladium catalysts are extensively used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are crucial for the functionalization of the oxazole ring. ignited.in For instance, a pre-formed 5-halo-4-methyloxazole could undergo a palladium-catalyzed coupling reaction with a suitable three-carbon component to introduce the propanoic acid side chain. The Suzuki-Miyaura coupling is a well-established method for this type of transformation. ignited.in Furthermore, palladium catalysis can be used for the direct C-H alkylation of oxazoles. mdpi.com For example, the C5-alkylation of oxazoles with alkylboronic acids can be achieved using a Pd(OAc)₂/AgOAc catalytic system. mdpi.com
| Catalyst Type | Application in Oxazole Synthesis | Example Reaction |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Promotion of cyclization reactions to form the oxazole ring. thieme-connect.comnih.gov | Three-component cyclization of amides, ynals, and nucleophiles. thieme-connect.com |
| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Cross-coupling reactions for C-C bond formation (e.g., Suzuki, Stille). Direct C-H functionalization of the oxazole ring. ignited.inresearchgate.net | Suzuki coupling of a 5-halooxazole with a boronic acid derivative. Direct C5-alkylation with an alkylboronic acid. mdpi.com |
Chemical Transformations and Reactivity of 3 4 Methyloxazol 5 Yl Propanoic Acid Systems
Reactions Involving the Oxazole (B20620) Ring System
The reactivity of the oxazole ring in 3-(4-Methyloxazol-5-yl)propanoic acid is influenced by the electron-donating effects of the 4-methyl group and the deactivating nature of the 5-propanoic acid substituent. The oxazole ring is generally electron-rich and can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as ring-opening and closing reactions.
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic aromatic substitution on the oxazole ring typically occurs at the C2 or C5 position, depending on the nature of the substituents. For this compound, the C5 position is already substituted. The C2 position is generally the most electron-deficient and therefore susceptible to attack by strong nucleophiles, especially if a good leaving group is present. Conversely, electrophilic attack is more likely at the C5 position in unsubstituted oxazoles, a reactivity that is enhanced by electron-donating groups. In the case of the title compound, the presence of the 4-methyl group would activate the ring towards electrophiles.
Nucleophilic aromatic substitution on the oxazole ring is less common and generally requires the presence of a good leaving group. While specific examples for this compound are not prevalent in the literature, it is conceivable that if a halogen were introduced at the C2 position, it could be displaced by strong nucleophiles.
Ring-Opening and Ring-Closing Reactions
The oxazole ring can undergo ring-opening reactions under various conditions. For instance, treatment with strong oxidizing agents can lead to cleavage of the ring. Additionally, oxazoles can participate as dienes in Diels-Alder reactions, which can be considered a form of ring transformation.
Ring-closing reactions to form the oxazole ring are a common synthetic strategy. For example, the Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone. While this pertains to the synthesis of the core structure rather than a reaction of the pre-formed ring, it highlights the stability of the oxazole system once formed.
Functional Group Transformations of the Propanoic Acid Moiety
The propanoic acid side chain offers a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and oxidation.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be readily converted to esters and amides through standard synthetic protocols.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol provides the corresponding ester.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by the use of coupling reagents to activate the carboxylic acid and promote amide bond formation. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.
| Amine | Coupling Reagent | Base | Solvent | Product |
| Benzylamine | EDC/HOBt | DIPEA | DMF | N-Benzyl-3-(4-methyloxazol-5-yl)propanamide |
| Piperidine | HATU | DIPEA | CH2Cl2 | 1-(3-(4-Methyloxazol-5-yl)propanoyl)piperidine |
| Aniline | DCC | DMAP | CH2Cl2 | 3-(4-Methyloxazol-5-yl)-N-phenylpropanamide |
This table represents typical conditions for amidation reactions and the expected products.
Reduction and Oxidation Pathways
The functional groups of this compound present opportunities for both reduction and oxidation reactions.
The reduction of the carboxylic acid moiety to a primary alcohol, 3-(4-methyloxazol-5-yl)propan-1-ol, can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.
Oxidation of the 4-methyl group on the oxazole ring to a carboxylic acid could potentially be achieved using strong oxidizing agents, though this may also affect the propanoic acid side chain and the stability of the oxazole ring itself. Selective oxidation of the methyl group would require carefully controlled reaction conditions.
Derivatization Strategies for Structural Modification
The dual functionality of this compound makes it an attractive scaffold for the synthesis of diverse derivatives. The propanoic acid handle is particularly useful for creating libraries of compounds through esterification and amidation with various alcohols and amines, respectively. These modifications can be used to alter the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which is a common strategy in drug discovery programs.
Furthermore, the oxazole ring itself can be modified. For instance, electrophilic halogenation at the C2 position could introduce a handle for further cross-coupling reactions, allowing for the attachment of a wide range of substituents and the creation of more complex molecular architectures.
Synthesis of Hydrazone Derivatives
The synthesis of hydrazone derivatives from a propanoic acid backbone is a well-established, multi-step process that begins with the activation of the carboxylic acid. The general strategy involves converting the propanoic acid into a more reactive intermediate, typically an ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a key hydrazide intermediate. This hydrazide is subsequently condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives. researchgate.netresearchgate.net
This two-step approach is highly versatile. The first step, formation of the hydrazide, proceeds by reacting an ester derivative of the propanoic acid with hydrazine. The subsequent condensation reaction is then carried out by reacting the acyl hydrazide with various aromatic aldehydes. researchgate.net This reaction can be performed under conventional heating or via microwave irradiation, with the latter often providing better yields in shorter reaction times under solvent-free conditions. researchgate.net
The scope of the reaction is broad, allowing for the incorporation of a wide range of substituted aromatic and heterocyclic aldehydes to create a library of diverse hydrazone derivatives. nih.govmdpi.com For example, the reaction of a hydrazide with substituted benzaldehydes in the presence of a catalytic amount of acid (like sulfuric acid) in ethanol (B145695) leads to the formation of the corresponding acyl-hydrazones in good yields. mdpi.com
Table 1: Examples of Aldehyde Reactants for Hydrazone Synthesis
| Reactant Class | Specific Example | Resulting Moiety |
| Aromatic Aldehydes | Substituted Benzaldehydes | N'-(arylmethylidene) |
| Heterocyclic Aldehydes | Pyridinecarboxaldehyde | N'-(pyridin-x-ylmethylene) |
| Fused-Ring Aldehydes | Salicylaldehyde | N'-(2-hydroxybenzylidene) |
Formation of Amides and Imides
The carboxylic acid moiety of this compound is readily susceptible to amidation, a fundamental transformation in organic synthesis. This reaction involves coupling the carboxylic acid with a primary or secondary amine to form an amide bond. The direct condensation of a carboxylic acid and an amine is a common and effective method. nih.gov
Several protocols have been developed to facilitate this transformation. One general approach involves the use of a mediating agent, such as titanium tetrachloride (TiCl₄), in a suitable solvent like pyridine. nih.gov In this procedure, the carboxylic acid is mixed with the desired amine in the presence of TiCl₄ and heated, leading to the formation of the corresponding amide in moderate to excellent yields. This method is applicable to a wide range of substrates. nih.gov
Alternative catalytic systems can also be employed for direct amide synthesis. Catalysts such as Mg(NO₃)₂·6H₂O with urea (B33335) as the nitrogen source, or tantalum pentachloride (TaCl₅), have proven effective for the amidation of carboxylic acids with various amines, including functionally substituted primary aromatic amines. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can be tailored depending on the specific substrates being used. The most common route for amide bond formation involves activating the carboxylic acid by converting it into a more reactive species like an acyl chloride or using specific coupling reagents. nih.gov
Table 2: Selected Methods for Amide Formation from Carboxylic Acids
| Reagent/Catalyst | Amine Source | Description |
| Titanium tetrachloride (TiCl₄) | Primary/Secondary Amines | Direct condensation of carboxylic acids and amines in pyridine. nih.gov |
| Tantalum pentachloride (TaCl₅) | Primary Aromatic Amines | Effective for reactions with functionally substituted aromatic amines. researchgate.net |
| Mg(NO₃)₂·6H₂O / Imidazole | Urea | A method using urea as a stable and readily available nitrogen source. researchgate.net |
While the formation of amides is extensively documented, the synthesis of imides from this specific propanoic acid is less commonly detailed in parallel literature.
Incorporating Diverse Heterocyclic Substituents and Aromatic Moieties
The propanoic acid functional group serves as a versatile anchor for appending a wide variety of other chemical structures, including diverse heterocyclic and aromatic systems. The synthetic pathways discussed previously, namely the formation of hydrazones and amides, are primary methods for achieving this structural diversification.
By forming an amide linkage with an amine that already contains a heterocyclic or aromatic ring, these moieties can be directly incorporated into the final molecule. This strategy is foundational in medicinal chemistry for exploring structure-activity relationships. For instance, coupling the propanoic acid with various aromatic amines introduces corresponding phenyl, naphthyl, or other aryl groups. researchgate.net
Similarly, the synthesis of hydrazones provides another powerful route for introducing new cyclic systems. The reaction of the intermediate hydrazide with aldehydes containing heterocyclic rings (e.g., pyridine, thiazole (B1198619), coumarin) results in final products bearing these specific substituents. nih.govmdpi.com Research on related β-amino acid structures shows the successful synthesis of derivatives containing thiazole and various substituted aromatic rings. mdpi.com The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of a carbon-carbon double bond with arenes further illustrates a method for adding aromatic groups to the propanoic acid chain itself. mdpi.comnih.gov
The versatility of these synthetic handles allows for the creation of extensive libraries of compounds based on the this compound scaffold, each featuring unique heterocyclic or aromatic decorations. nih.gov
Table 3: Strategies for Incorporating Cyclic Moieties
| Synthetic Strategy | Incorporated Moiety | Example Intermediate/Reactant |
| Amide Bond Formation | Aromatic Amines | Substituted anilines, naphthylamines. researchgate.net |
| Hydrazone Formation | Heterocyclic Aldehydes | Thiazole carboxaldehyde, 3-acetylpyridine. mdpi.comnih.gov |
| Hydrazone Formation | Aromatic Aldehydes | Substituted benzaldehydes. researchgate.net |
| Hydroarylation | Arenes | Benzene, substituted benzenes. mdpi.comnih.gov |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, the precise connectivity and spatial arrangement of atoms within 3-(4-Methyloxazol-5-yl)propanoic acid can be determined.
The ¹H NMR spectrum of this compound is anticipated to provide key information regarding the number of different proton environments, their multiplicity (spin-spin coupling), and their relative proximity. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the methylene (B1212753) protons of the propanoic acid chain adjacent to the oxazole (B20620) ring and those adjacent to the carboxylic acid group are expected to exhibit distinct signals, likely appearing as triplets. The methyl group protons on the oxazole ring would present as a singlet, and the proton on the oxazole ring itself would also be a singlet in a characteristic downfield region. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.
The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments within the molecule. Each carbon atom in this compound, including the carbonyl carbon of the carboxylic acid, the two methylene carbons of the propanoic acid chain, the carbons of the oxazole ring, and the methyl carbon, is expected to produce a distinct resonance. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon will have the most downfield shift, followed by the aromatic carbons of the oxazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Theoretical data based on structure; experimental data not available in the provided search results.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (on oxazole) | ~2.3 | s |
| -CH₂- (adjacent to oxazole) | ~2.9 | t |
| -CH₂- (adjacent to COOH) | ~2.6 | t |
| -CH (on oxazole) | ~7.8 | s |
| -COOH | >10 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Theoretical data based on structure; experimental data not available in the provided search results.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C H₃ | ~10-15 |
| -C H₂- (adjacent to oxazole) | ~20-25 |
| -C H₂- (adjacent to COOH) | ~30-35 |
| C -4 (oxazole) | ~135-140 |
| C -5 (oxazole) | ~120-125 |
| C -2 (oxazole) | ~150-155 |
| -C OOH | ~170-180 |
To further confirm the structural assignments made from 1D NMR, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the two methylene groups of the propanoic acid chain, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments. For example, the signal for the methyl protons would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations would be expected between the methylene protons adjacent to the oxazole ring and the C4 and C5 carbons of the ring, confirming the attachment point of the propanoic acid chain.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated from the molecular formula (C₇H₉NO₃) and compared with the experimentally determined value to confirm the elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound plus or minus the mass of a proton. Further fragmentation of the molecular ion by tandem mass spectrometry (MS/MS) could provide valuable structural information by revealing characteristic neutral losses, such as the loss of H₂O or CO₂ from the carboxylic acid group.
Table 3: Expected Mass Spectrometry Data for this compound (Theoretical data based on structure; experimental data not available in the provided search results.)
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 156.0655 |
| [M-H]⁻ | 154.0510 |
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of the oxazole ring would be indicated by C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. Additionally, C-H stretching vibrations from the methyl and methylene groups would appear around 2850-3000 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound (Theoretical data based on structure; experimental data not available in the provided search results.)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | 1700-1725 |
| C=N, C=C stretch (Oxazole) | 1500-1650 |
| C-H stretch (Alkyl) | 2850-3000 |
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within the molecule. The absorption of UV or visible light by this compound excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.
The primary chromophore in this compound is the 4-methyloxazole (B41796) ring. Studies on various oxazole derivatives have shown that their absorption maxima (λmax) can vary widely depending on the nature of substituents and the extent of conjugation. For instance, some complex oxazole derivative dyes exhibit absorption maxima in the range of 355–495 nm. globalresearchonline.net For this compound, the spectrum would be expected to show absorptions in the UV region, characteristic of the π → π* and n → π* transitions associated with the oxazole ring. The precise λmax would provide insight into the electronic structure of the molecule.
Table 1: Expected UV-Vis Absorption Data for Oxazole-Containing Compounds
| Transition Type | Expected Wavelength Range (nm) | Associated Moiety |
|---|---|---|
| π → π* | 200 - 400 | Oxazole ring |
Chromatographic Techniques for Purity Assessment and Analysis
Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts of a synthesis. These techniques are paramount for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For a carboxylic acid derivative, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, often a mixture of water (frequently buffered) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the compounds. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Several oxazole-carboxylic acid compounds are commercially available with purity confirmed by HPLC. jk-sci.comjk-sci.com
Table 2: Typical HPLC Parameters for Analysis of Carboxylic Acids
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with acid modifier like formic acid) |
| Detection | UV detector (set at a λmax of the compound) |
| Flow Rate | 0.5 - 1.5 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is often necessary prior to analysis.
Once injected, the derivatized compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for definitive identification. GC-MS has been successfully used for the determination of various oxazole-containing compounds, such as fungicides in beverages. researchgate.net
Table 3: Expected GC-MS Data for a Derivatized Analyte
| Parameter | Description |
|---|---|
| Retention Time (RT) | The time it takes for the compound to elute from the GC column; characteristic under specific conditions. |
| Molecular Ion Peak (M⁺) | A peak corresponding to the mass-to-charge ratio (m/z) of the intact ionized molecule. |
| Fragmentation Pattern | A series of peaks corresponding to the m/z of fragments from the parent molecule, used for structural elucidation. |
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound must first be grown.
When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the exact atomic positions, bond lengths, bond angles, and torsional angles. This provides unambiguous proof of the molecular structure and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While specific crystallographic data for this compound is not available, studies on other complex heterocyclic molecules demonstrate the detailed structural parameters that can be obtained. mdpi.com
Table 4: Crystallographic Data Parameters for a Hypothetical Crystal
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic and energetic properties of "3-(4-Methyloxazol-5-yl)propanoic acid." These calculations, based on the principles of quantum mechanics, offer a detailed description of the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For oxazole (B20620) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311G++(d,p)), are employed to determine optimized geometries and electronic properties. irjweb.comscispace.comirjweb.com
Studies on analogous oxazole compounds reveal that the distribution of electron density is significantly influenced by the oxazole ring, a five-membered heterocyclic system containing both nitrogen and oxygen. The nitrogen and oxygen atoms, being highly electronegative, affect the delocalization of π-electrons within the ring. semanticscholar.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in these studies. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com For a representative oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, which suggests a high level of reactivity. irjweb.com
The electronic properties, such as net charges, dipole moments, and electron affinities, are also determined through DFT calculations. These parameters help in understanding the intermolecular interactions and the reactivity of the molecule. scispace.comresearchgate.net For instance, the calculated dipole moment can indicate the polarity of the molecule, which is crucial for its interaction with biological targets.
Table 1: Representative Calculated Electronic Properties of an Oxazole Derivative using DFT
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.6518 eV |
| LUMO Energy | -0.8083 eV |
| HOMO-LUMO Gap (ΔE) | 4.8435 eV |
| Dipole Moment | High |
Data is illustrative for a generic oxazole derivative as specific data for this compound is not available in the provided search results. irjweb.comscispace.com
Ab initio methods, such as Hartree-Fock (HF), provide another avenue for the theoretical investigation of molecules, based on first principles without the use of empirical parameters. These methods are often used in conjunction with DFT to provide a comparative analysis of the energetic properties of oxazole derivatives. scispace.comresearchgate.net
Calculations of heats of formation and total energies provide insights into the thermodynamic stability of the molecule. A comparative study on oxazole showed a good correlation between bond lengths calculated by ab initio and DFT methods, indicating the reliability of both approaches for geometric predictions. scispace.comresearchgate.net While ab initio methods can be computationally more demanding than DFT, they offer a rigorous approach to understanding the molecule's energetic landscape.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and dynamic behavior of "this compound."
The propanoic acid side chain of "this compound" allows for a range of possible conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Tautomerism, the interconversion of structural isomers, is also a consideration for molecules with heterocyclic rings. For the oxazole ring, while it is generally stable, theoretical studies can explore the possibility and energetic favorability of different tautomeric forms under various conditions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug design, where the "ligand" (in this case, "this compound") is docked into the binding site of a "receptor" (typically a protein).
For oxazole and isoxazole (B147169) derivatives, molecular docking studies have been employed to understand their binding modes with various biological targets. researchgate.netmdpi.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, in a study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, molecular docking helped to elucidate the critical structural features for activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies are another important tool in this area. QSAR models correlate the chemical structure of a series of compounds with their biological activity. For oxadiazole-ligated pyrrole (B145914) derivatives, 2D and 3D-QSAR studies have been used to identify key structural fragments required for antitubercular activity. nih.govnih.gov Such approaches could be applied to "this compound" to predict its potential biological activities and to design more potent analogs.
Prediction of Reactivity and Reaction Pathways
Theoretical methods are also used to predict the chemical reactivity of "this compound" and to elucidate potential reaction pathways. The electronic parameters calculated from DFT, such as the HOMO-LUMO energies and the distribution of electron density, are direct indicators of reactivity. irjweb.com
The oxazole ring itself has characteristic reactivity patterns. It can undergo electrophilic substitution, typically at the C5 position, especially if an electron-donating group is present. tandfonline.com Nucleophilic substitution is rarer and usually requires the presence of a good leaving group. tandfonline.com The propanoic acid side chain also has its own reactivity, primarily involving the carboxylic acid group (e.g., esterification, amide formation).
Computational studies can model the transition states of potential reactions, providing insights into the activation energies and reaction kinetics. For example, DFT studies on related furan-containing propanoic acid derivatives have been used to propose plausible reaction mechanisms for hydroarylation reactions. mdpi.com Similar methodologies could be applied to predict the reactivity and reaction pathways of "this compound."
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Role As a Key Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Natural Products and Analogues
The oxazole (B20620) ring is a common heterocyclic motif found in a variety of natural products with diverse biological activities. researchgate.net Although no specific instances of 3-(4-Methyloxazol-5-yl)propanoic acid being used as a direct precursor in the total synthesis of a complex natural product have been prominently documented, the general strategy of employing functionalized oxazoles is well-established. Synthetic chemists often utilize such building blocks to introduce the oxazole core into larger, more complex molecular architectures. The propanoic acid side chain offers a convenient handle for further chemical transformations, such as amide bond formation, esterification, or reduction, enabling its incorporation into a larger synthetic scheme.
Development of New Synthetic Methodologies Utilizing the Oxazole-Propanoic Acid Moiety
The development of novel synthetic methods often revolves around the functionalization of versatile scaffolds. The oxazole-propanoic acid moiety serves as an excellent platform for such endeavors. Research into structurally similar compounds, such as chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, highlights the potential for developing new synthetic strategies. researchgate.netnih.gov
In one such study, a series of these benzoxazole-based propanoic acid derivatives were synthesized to explore their structure-activity relationships. nih.gov This work, while focused on medicinal chemistry, inherently contributes to synthetic methodology by demonstrating routes to modify the propanoic acid backbone. The introduction of chirality at the α-position to the carboxylic acid, for instance, opens up avenues for stereoselective reactions.
The general synthetic approach to these derivatives involves the reaction of a substituted benzoxazole (B165842) with a chiral starting material, leading to the desired propanoic acid derivative. The key transformations often involve nucleophilic substitution or addition reactions where the propanoic acid chain is built upon the heterocyclic core.
Table 1: Examples of Synthetic Transformations on the Propanoic Acid Moiety of Benzoxazole Analogues
| Starting Material | Reagents and Conditions | Product | Transformation |
| (S)-methyl 2-hydroxy-3-(4-formyl-3-hydroxyphenyl)propanoate | Substituted phenols, DIAD, PPh3 | Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid methyl esters | Mitsunobu reaction followed by cyclization and functionalization |
| Chiral methyl ester | LiOH, THF/H2O | Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid | Saponification |
This table is based on synthetic strategies for analogous benzoxazole compounds and illustrates potential methodologies applicable to the oxazole-propanoic acid moiety.
Chiral Auxiliaries and Asymmetric Synthesis Applications
The concept of using chiral molecules to control the stereochemical outcome of a reaction is central to asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org While this compound itself is not a classical chiral auxiliary, the synthesis of chiral derivatives of the closely related 3-(benzo[d]oxazol-5-yl)propanoic acid highlights the potential of this scaffold in asymmetric synthesis. researchgate.netnih.gov
In the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the chirality is introduced early in the synthetic sequence, and the subsequent reactions are carried out on these enantiomerically enriched compounds. This approach allows for the preparation of a library of chiral compounds with high stereochemical purity. The (S)-configuration of the phenoxyl side chain at the C-2 position of the propanoic acid was found to be crucial for the observed biological activity in these analogues. nih.gov
The stereocenter on the propanoic acid chain can influence the approach of reagents, thereby directing the formation of new stereocenters. This principle could be extended to use such chiral oxazole-propanoic acids as synthons in the construction of larger chiral molecules.
Table 2: Stereoisomerism in 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives
| Compound | Configuration at C-2 | Key Feature | Application |
| Derivative A | (S) | Substituted phenoxyl side chain | Asymmetric building block |
| Derivative B | (R) | Substituted phenoxyl side chain | Asymmetric building block |
The synthesis of these chiral derivatives demonstrates the utility of the oxazole-propanoic acid framework in accessing enantiomerically pure compounds, which is a fundamental goal of asymmetric synthesis.
Advanced Medicinal Chemistry Applications of Oxazole Propanoic Acid Scaffolds
Design of Pharmacologically Active Scaffolds
A molecular scaffold is a core structure upon which various functional groups can be systematically attached to create a library of compounds with diverse biological activities. mdpi.com The oxazole-propanoic acid core serves as an effective template for designing molecules that can modulate complex biological systems, including metabolic receptors, microbial enzymes, and cancer-related pathways.
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating glucose and lipid metabolism. mdpi.com Agonists of PPARs are used clinically to manage metabolic disorders; for instance, fibrates (PPARα agonists) treat dyslipidemia, while thiazolidinediones (PPARγ agonists) are used for type 2 diabetes. mdpi.com
Derivatives of the oxazole-propanoic acid scaffold have been successfully developed as potent dual PPARα/γ agonists. A notable series, (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds, has demonstrated significant activity in in-vitro transactivation assays. nih.gov The strategic placement of the methyl-oxazole ring combined with the propanoic acid chain facilitates effective binding and activation of both PPAR subtypes. nih.gov
One of the most potent analogues from this series, compound 2b , exhibited impressive efficacy, highlighting the potential of this scaffold in developing treatments for metabolic syndrome. nih.gov In studies with diabetic (db/db) mice, this compound also demonstrated significant glucose and lipid-lowering effects. nih.gov
| Compound | hPPARα EC₅₀ (µM) | hPPARγ EC₅₀ (µM) |
|---|---|---|
| Compound 2b | 0.012 ± 0.002 | 0.032 ± 0.01 |
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The oxazole-propanoic acid scaffold has been explored for this purpose, leading to the synthesis of derivatives with significant antibacterial properties.
One area of research has focused on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. nih.gov These compounds have shown promising in-vitro activity against a panel of both Gram-negative and Gram-positive bacteria. nih.gov Structure-activity relationship studies revealed that the stereochemistry at position 2 of the propanoic acid chain is critical for activity, with the (S)-configuration conferring superior antibacterial efficacy. nih.gov
Specifically, derivatives featuring hydrophobic substituents on a phenoxyl side chain displayed the most potent activity. nih.gov Compounds with para-tert-butyl, para-phenyl, and para-benzyloxy groups were particularly effective, exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range against all tested bacteria. nih.gov
| Compound | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|---|
| 11r | para-tert-butyl | 3.12 | 1.56 | 6.25 | 6.25 |
| 11s | para-phenyl | 3.12 | 1.56 | 3.12 | 6.25 |
| 11t | para-benzyloxy | 3.12 | 1.56 | 6.25 | 3.12 |
The structural versatility of the oxazole-propanoic acid scaffold allows for its application in oncology research. While the core scaffold itself may not always show activity, it serves as an excellent basis for designing more complex molecules with potent antiproliferative properties.
For example, research into organotin(IV) compounds derived from oxaprozin (B1677843), which is 3-(4,5-diphenyloxazol-2-yl)propanoic acid, has yielded promising results. nih.gov While oxaprozin and its related propanoic acid derivatives were inactive on their own, their triphenyltin(IV) complexes demonstrated very good cytotoxic activity against a panel of human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancers. nih.gov The most effective of these complexes showed IC₅₀ values in the sub-micromolar range, indicating high potency. nih.gov The complex Ph₃SnL1 was found to be particularly effective against the MCF-7 breast cancer cell line, inducing caspase-independent apoptosis. nih.gov
| Compound | PC-3 (Prostate) | HT-29 (Colorectal) | MCF-7 (Breast) | HepG2 (Hepatocellular) |
|---|---|---|---|---|
| Ph₃SnL1 (from Oxaprozin) | 0.269 ± 0.021 | 0.306 ± 0.023 | 0.218 ± 0.025 | 0.281 ± 0.016 |
| Ph₃SnL2 | 0.100 ± 0.005 | 0.147 ± 0.006 | 0.188 ± 0.007 | 0.134 ± 0.005 |
Furthermore, related scaffolds such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising for developing novel anticancer agents, with some derivatives showing greater efficacy than the standard chemotherapeutic agent cisplatin. mdpi.comnih.gov
The targeted inhibition of enzymes is a cornerstone of modern drug discovery. The oxazole-propanoic acid scaffold and its heterocyclic bioisosteres are being investigated for their potential to inhibit key enzymes involved in bacterial replication and neurological function.
DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase that is a well-validated target for antibacterial drugs, most notably the fluoroquinolone class of antibiotics. nih.govsci-hub.se Inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. als-journal.com While the oxazole-propanoic acid scaffold is not a classical DNA gyrase inhibitor, related heterocyclic structures such as 4,5,6,7-tetrahydrobenzo[d]thiazoles have been developed into potent, nanomolar inhibitors of DNA gyrase from both E. coli and S. aureus. sci-hub.se The development of these related compounds suggests that with appropriate structural modifications, the oxazole-propanoic acid core could potentially be adapted to target this enzyme.
Acetylcholinesterase (AChE): Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibitors of AChE are the main class of drugs used to treat the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.commdpi.com The search for new AChE inhibitors is an active area of research, with various molecular scaffolds being explored. nih.govnih.gov Although specific examples of 3-(4-Methyloxazol-5-yl)propanoic acid acting as an AChE inhibitor are not prominent, the general principles of designing small molecule inhibitors that bind to the catalytic or peripheral anionic sites of the enzyme could be applied to this scaffold. mdpi.com
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure translates into biological activity. By systematically modifying a lead scaffold, researchers can identify the key molecular features required for potency, selectivity, and desirable pharmacokinetic properties.
For the oxazole-propanoic acid scaffold and its analogues, SAR studies have been instrumental in optimizing their therapeutic potential across different applications.
In the context of antimicrobial agents , SAR studies of 3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have revealed several key determinants of activity. nih.gov
Stereochemistry: The (S)-configuration at the α-carbon of the propanoic acid is crucial for potent antibacterial activity. nih.gov
Hydrophobicity: The introduction of large, hydrophobic groups, such as para-tert-butyl or para-phenyl, on a phenoxyl side chain significantly enhances efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
Electronic Effects: In some related heterocyclic series, it has been noted that electron-donating substituents can enhance certain biological activities. researchgate.net
For anticancer applications , SAR analysis of related thiazole-propanoic acid derivatives showed that the introduction of an oxime moiety (-C=NOH) dramatically increased antiproliferative activity against lung cancer cells, with IC₅₀ values surpassing that of cisplatin. mdpi.comnih.gov This suggests that the oxime group plays a critical role in the molecule's interaction with its cellular target, possibly through its electron-withdrawing nature or its ability to form key hydrogen bonds. mdpi.com
These studies underscore the sensitivity of biological activity to even minor structural modifications. A small change in a substituent can significantly impact the physicochemical and biological properties of the entire molecule. mdpi.com Understanding these relationships allows for the rational design of more effective and selective therapeutic agents based on the oxazole-propanoic acid scaffold.
Role of Stereochemistry in Biological Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets such as enzymes and receptors. For oxazole-propanoic acid derivatives, the introduction of chiral centers can lead to stereoisomers with markedly different biological activities.
A notable example is seen in a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which were synthesized and evaluated for their antibacterial properties. nih.gov The study revealed that the stereochemistry at the C-2 position of the propanoic acid chain was a critical determinant of antibacterial efficacy. Specifically, compounds with the (S)-configuration at this position demonstrated significantly greater activity against a range of Gram-positive and Gram-negative bacteria compared to their (R)-enantiomers. nih.gov
This stereoselectivity is attributed to the specific interactions between the chiral molecule and the active site of the target bacterial enzyme. The precise spatial orientation of the substituents on the chiral carbon allows for optimal binding, which may involve hydrogen bonding, hydrophobic interactions, or other non-covalent forces. The (S)-enantiomer is believed to adopt a conformation that fits more snugly into the binding pocket, leading to enhanced inhibitory activity.
The following table summarizes the antibacterial activity of some of these chiral propanoic acid derivatives, highlighting the superior activity of the (S)-configuration.
| Compound | Configuration | Substituent (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|---|---|
| 1a | (S) | -C(CH₃)₃ | 1.56 | 3.12 |
| 1b | (R) | -C(CH₃)₃ | >50 | >50 |
| 2a | (S) | -C₆H₅ | 3.12 | 6.25 |
| 2b | (R) | -C₆H₅ | >50 | >50 |
| 3a | (S) | -OCH₂C₆H₅ | 1.56 | 6.25 |
| 3b | (R) | -OCH₂C₆H₅ | >50 | >50 |
These findings underscore the necessity of considering stereochemistry in the design and synthesis of new oxazole-based therapeutic agents. The development of stereoselective synthetic routes is crucial to ensure the production of the more active enantiomer, thereby maximizing therapeutic potential and minimizing potential off-target effects associated with the less active isomer.
Lead Compound Identification and Optimization Strategies
The process of discovering and refining a new drug often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may require further modification to enhance its properties. For oxazole-propanoic acid scaffolds, lead compounds can be identified through various means, including high-throughput screening of compound libraries, computational modeling, and the modification of existing drugs or natural products.
Once a lead compound is identified, a process of lead optimization is undertaken to improve its potency, selectivity, pharmacokinetic properties, and safety profile. This involves systematic modifications to the molecule's structure and studying the resulting changes in biological activity, a process known as establishing a structure-activity relationship (SAR).
For the oxazole-propanoic acid scaffold, optimization strategies can target several key areas:
Modification of the Oxazole (B20620) Ring Substituents: The substituents at the C-2 and C-4 positions of the oxazole ring can significantly influence the compound's interaction with its biological target. For instance, in a series of acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid investigated for their anticancer activity, the nature of the substituent on the phenyl ring of the acyl hydrazone moiety had a profound effect on cytotoxicity. orientjchem.orgresearchgate.net Electron-withdrawing groups, such as chloro and nitro groups, were found to enhance anticancer activity against various cell lines. orientjchem.orgresearchgate.net
Alteration of the Propanoic Acid Chain: The propanoic acid side chain can be modified to alter the compound's polarity, flexibility, and ability to form hydrogen bonds. Esterification or amidation of the carboxylic acid group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, converting the carboxylic acid of oxaprozin, an anti-inflammatory drug with an oxazole-propanoic acid core, into acyl hydrazone derivatives led to compounds with potent analgesic and anti-inflammatory activities. orientjchem.orgresearchgate.net
The following table presents data from a study on acyl hydrazone derivatives of an oxazole-propanoic acid scaffold, illustrating how modifications to a lead compound can impact its anticancer activity.
| Compound | Substituent (Ar) | IC₅₀ (μM) vs. MCF-7 (Breast Cancer) | IC₅₀ (μM) vs. A549 (Lung Cancer) |
|---|---|---|---|
| Lead Compound (Oxaprozin) | - | >100 | >100 |
| Derivative 1 | 4-Chlorophenyl | 8.5 | 10.2 |
| Derivative 2 | 4-Nitrophenyl | 7.1 | 9.8 |
| Derivative 3 | 4-Hydroxyphenyl | 15.2 | 18.5 |
| Derivative 4 | 4-Methoxyphenyl | 12.8 | 15.6 |
Through such iterative cycles of design, synthesis, and biological evaluation, medicinal chemists can refine a lead compound into a drug candidate with the desired therapeutic profile for further preclinical and clinical development. The versatility of the oxazole-propanoic acid scaffold makes it a promising platform for the discovery of novel therapeutics for a wide range of diseases.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of oxazole (B20620) derivatives has traditionally relied on established methods such as the Robinson-Gabriel, Cornforth, and Fischer syntheses. ijpsonline.com However, future research is increasingly directed towards the development of novel synthetic strategies that offer higher efficiency, greater yields, and improved sustainability. A particularly relevant method for the synthesis of 5-substituted oxazoles like 3-(4-Methyloxazol-5-yl)propanoic acid is the van Leusen oxazole synthesis. mdpi.comnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile building block for constructing the oxazole ring. nih.gov
Future advancements will likely focus on optimizing this and other synthetic routes. Innovations may include the development of one-pot reactions that combine multiple synthetic steps, thereby reducing waste and saving time. mdpi.com Furthermore, the exploration of novel catalytic systems is a promising avenue. The use of metal-catalyzed cross-coupling reactions, for example, could enable the efficient introduction of diverse substituents onto the oxazole core, facilitating the rapid generation of compound libraries for screening. Research into C-H activation techniques could also provide more direct and atom-economical routes to functionalize the oxazole scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Machine learning models, trained on large datasets of chemical structures and their corresponding biological activities, can predict the potential efficacy and pharmacokinetic profiles of novel derivatives. repcomseet.orgijcrt.org This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process. ijcrt.org Generative AI models can even design entirely new molecules based on the this compound scaffold, tailored to interact with specific biological targets. springernature.com Furthermore, AI can aid in retrosynthesis planning, identifying the most efficient and cost-effective synthetic routes for these novel compounds. nih.gov The use of AI to predict reaction yields for related azole compounds is also an emerging area that could significantly enhance synthetic efficiency. chemrxiv.org
Table 1: Applications of AI and Machine Learning in the Design of this compound Derivatives
AI/ML Application Description Potential Impact on Compound Design Predictive Bioactivity Modeling Training algorithms on known oxazole derivatives and their biological activities to predict the efficacy of new virtual compounds. Prioritizes the synthesis of molecules with a higher likelihood of desired biological activity, reducing wasted resources. De Novo Drug Design Utilizing generative models to create novel molecular structures based on the core scaffold with optimized properties for a specific target. Leads to the discovery of innovative drug candidates with potentially improved efficacy and novelty. ADMET Prediction Using machine learning to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of designed molecules. Allows for early-stage filtering of compounds that are likely to fail in later development stages due to poor pharmacokinetic or toxicity profiles. Reaction Yield Prediction Applying machine learning models to predict the outcomes of synthetic reactions for carboxylated azoles and related structures. Optimizes synthetic routes for efficiency and sustainability by selecting reactions with the highest predicted yields.
Exploration of Poly-pharmacology through Scaffold Modification
The traditional "one target, one drug" paradigm is increasingly being complemented by the concept of poly-pharmacology, where a single molecule is designed to interact with multiple biological targets. researchgate.net This approach can offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The this compound scaffold is an attractive starting point for the development of such multi-targeted agents. researchgate.netnih.gov The oxazole core offers several positions for chemical modification, allowing for the fine-tuning of a compound's biological activity. nih.gov
Strategic modifications to the scaffold can be made to engage with different, yet related, biological pathways. For instance, by altering the substituents on the oxazole ring or modifying the propanoic acid side chain, it may be possible to design a compound that inhibits multiple enzymes in a disease cascade. rroij.com This is particularly relevant in complex diseases such as cancer, where targeting multiple pathways simultaneously can be more effective. benthamscience.com The structural versatility of heterocyclic compounds like oxazoles makes them ideal for this purpose, enabling medicinal chemists to craft molecules with precisely tailored pharmacological profiles. rroij.com
Table 2: Scaffold Modification Strategies for Poly-pharmacology
Modification Site Potential Modifications Hypothetical Dual-Target Action Propanoic Acid Chain Esterification, amidation, or replacement with bioisosteres. Could modulate interactions with both a primary enzyme target and a secondary off-target with therapeutic benefits. Oxazole Ring (C2 position) Introduction of aryl or heteroaryl groups. May lead to compounds that inhibit two different kinases involved in a cancer signaling pathway. Methyl Group (C4 position) Replacement with larger alkyl groups, cycloalkyl groups, or functionalized side chains. Could create additional binding interactions, allowing the molecule to bridge two separate binding sites on a protein complex.
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is under increasing pressure to adopt more environmentally friendly practices. jddhs.com Green chemistry principles are therefore becoming central to the development of new synthetic routes. jocpr.commdpi.com For the synthesis of this compound and its derivatives, this involves a shift away from hazardous solvents and reagents towards more sustainable alternatives. pharmaceutical-technology.com
Future research will likely focus on implementing a range of green chemistry techniques. jddhs.com This includes the use of greener solvents such as water, ethanol (B145695), or ionic liquids, which have a lower environmental impact than traditional organic solvents. jocpr.commdpi.com Energy-efficient methods like microwave-assisted and continuous flow synthesis are also gaining traction, as they can significantly reduce reaction times and energy consumption. jddhs.comispe.org Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and environmentally benign alternative to conventional chemical catalysts. pharmaceutical-technology.com By integrating these green chemistry approaches, the synthesis of oxazole-based compounds can become not only more efficient but also more aligned with the goals of environmental sustainability. ispe.org
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
Parameter Conventional Synthesis Green Chemistry Approach Solvents Often relies on volatile and hazardous organic solvents. Employs safer alternatives like water, glycerol, or ionic liquids. Energy Consumption Typically involves prolonged heating and refluxing, leading to high energy use. Utilizes energy-efficient methods such as microwave irradiation or continuous flow reactors. Catalysts May use stoichiometric amounts of reagents or heavy metal catalysts. Focuses on the use of reusable catalysts, including biocatalysts (enzymes). Waste Generation Can produce significant amounts of chemical waste. Aims to minimize waste through high atom economy and the use of recyclable materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Methyloxazol-5-yl)propanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and subsequent functionalization. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity . Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the oxazole proton (δ 8.1–8.3 ppm) and propanoic acid carboxyl group (δ 12.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 196.06) .
- HPLC : Purity analysis using C18 columns with UV detection at 254 nm .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodology : Computational docking studies suggest interaction with peroxisome proliferator-activated receptors (PPARα/γ/δ), validated via luciferase reporter assays in HEK293 cells . Enzyme inhibition assays (e.g., COX-2 or kinase targets) further elucidate mechanisms .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity (e.g., anti-inflammatory vs. antimicrobial effects) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl group on oxazole or propanoic acid chain) and compare bioactivity profiles .
- Dose-Response Experiments : Use IC₅₀ values to quantify potency discrepancies across cell lines (e.g., RAW264.7 macrophages vs. E. coli cultures) .
- Multi-Omics Integration : Combine transcriptomics and metabolomics to identify pathway-specific effects .
Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 Knockout Models : Validate PPAR-dependent effects in PPARα/γ/δ KO mice .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to recombinant PPAR ligand-binding domains .
- Molecular Dynamics Simulations : Analyze conformational changes in PPAR upon ligand binding using AMBER or GROMACS .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate logP (2.1), aqueous solubility (0.8 mg/mL), and CYP450 interactions .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxylate-oxazole interaction) for target engagement .
Q. What experimental designs address challenges in scaling up synthesis from lab to pilot scale?
- Methodology :
- Flow Chemistry : Continuous flow reactors minimize side reactions and improve reproducibility .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
